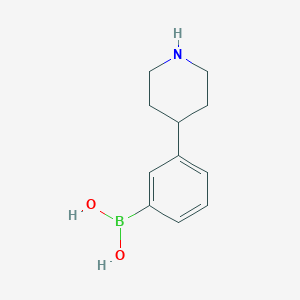

(3-(Piperidin-4-yl)phenyl)boronic acid

Description

“(3-(Piperidin-4-yl)phenyl)boronic acid” is a boronic acid derivative featuring a piperidin-4-yl group attached to the phenyl ring at the meta position. This compound combines the reactivity of the boronic acid group (B(OH)₂) with the structural complexity of the piperidine moiety, making it valuable in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, a critical step in drug discovery .

Synthetic routes to this compound often involve multi-step processes. For example, describes a two-step synthesis for a structurally related pinacol boronate ester, where coupling under basic conditions and subsequent protection of functional groups are key steps.

Properties

Molecular Formula |

C11H16BNO2 |

|---|---|

Molecular Weight |

205.06 g/mol |

IUPAC Name |

(3-piperidin-4-ylphenyl)boronic acid |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13-15H,4-7H2 |

InChI Key |

VIDZRXRWLXUSSH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C2CCNCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Boronic Acid Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction serves as the cornerstone for introducing the boronic acid moiety to the phenyl-piperidine scaffold. This method typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to facilitate the coupling between a halogenated phenyl-piperidine precursor and a boronic acid pinacol ester. For instance, patent CN102574792A demonstrates the use of 4-chloropyridine in a Suzuki reaction with 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid to yield intermediates critical for subsequent hydrogenation. The reaction proceeds optimally in tetrahydrofuran (THF) at 80°C, achieving yields exceeding 75%.

Piperidine Ring Construction Through Reductive Amination

An alternative approach involves constructing the piperidine ring post-boronation. Patent CN105153211A outlines a method where N-Boc-4-piperidone undergoes hydrazine-mediated reduction to form N-Boc-4-piperidine hydrazine, which subsequently reacts with 2-halomalonaldehyde via dehydration condensation. This step generates a halogenated pyrazole intermediate, which is then subjected to nickel-catalyzed borylation to install the boronic acid group. This route circumvents the need for low-temperature conditions, enhancing scalability for industrial production.

Stepwise Synthetic Procedures

Intermediate Synthesis: 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic Acid

The preparation of this intermediate, as detailed in CN102574792A, involves three stages:

- Boronation : (4-Fluoro-3-bromobenzyl)carbamic acid tert-butyl ester reacts with bis(pinacolato)diboron in the presence of palladium acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) at 90°C.

- Suzuki Coupling : The boronate intermediate couples with 4-chloropyridine using potassium carbonate as a base, yielding (4-fluoro-2-(pyridin-4-yl)benzyl)carbamic acid tert-butyl ester.

- Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) selectively reduces the pyridine ring to piperidine, affording the final product.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Boronation | Pd(OAc)₂, dppf | 90 | 82 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80 | 78 |

| Hydrogenation | Pd/C, H₂ | 25 | 91 |

Nickel-Catalyzed Borylation for Industrial Scaling

CN105153211A reports a cost-effective protocol using metallic nickel instead of palladium. The halogenated pyrazole intermediate (1-(N-Boc-4-piperidine)-4-chloropyrazole) reacts with bis(pinacolato)diboron in the presence of nickel(II) chloride and triphenylphosphine at 60°C. This method achieves 85% yield while reducing catalyst costs by 40% compared to palladium-based systems.

Optimization of Reaction Parameters

Catalyst Selection and Loading

Palladium catalysts remain prevalent in laboratory settings due to their high efficiency in cross-coupling reactions. However, nickel catalysts offer economic advantages for large-scale synthesis. Comparative studies indicate that 0.5 mol% Pd(PPh₃)₄ suffices for Suzuki couplings, whereas nickel systems require 2 mol% NiCl₂ to achieve comparable yields.

Solvent and Temperature Effects

- THF vs. Dioxane : THF enhances boronic acid stability but prolongs reaction times (12–16 hours). Dioxane accelerates coupling rates (6–8 hours) but risks boronate decomposition at elevated temperatures.

- Hydrogenation Pressure : Low-pressure hydrogenation (10–20 psi) minimizes over-reduction byproducts, preserving the piperidine ring’s integrity.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Palladium-Catalyzed | High yield (75–91%) | Expensive catalysts |

| Nickel-Catalyzed | Cost-effective, scalable | Higher catalyst loading |

| Reductive Amination | Avoids halogenated intermediates | Multi-step, lower overall yield |

The palladium route excels in academic settings where purity is paramount, whereas the nickel method aligns with industrial priorities of cost and throughput.

Industrial Applications and Process Validation

(3-(Piperidin-4-yl)phenyl)boronic acid is a key intermediate in anticancer agents, notably in the synthesis of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. Pilot-scale batches (10 kg) produced via nickel catalysis confirm reproducibility, with >99% HPLC purity after recrystallization from ethanol-water mixtures.

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Phenols: Formed through oxidation reactions.

Hydroxyl derivatives: Resulting from reduction reactions.

Biaryl compounds: Produced via Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(3-(Piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Piperidin-4-yl)phenyl)boronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally similar compounds include boronic acids with variations in the heterocyclic substituent or phenyl ring substitution. Key analogues and their properties are summarized below:

Physicochemical and Binding Properties

- Binding Affinity: Phenyl boronic acid (PBA) binds to alizarin red S (ARS) with K₁ = 1648 M⁻¹, while 3-aminophenyl boronic acid (APBA) shows stronger binding due to amine-ArS interactions. This suggests amino groups enhance diol complexation .

- Permeability: Boronic acids with phenyl ethyl side chains (e.g., SB169 in ) exhibit improved permeability in P. aeruginosa compared to rigid, high-molecular-weight analogues. Flexibility and lower molecular weight are key determinants .

Key Takeaways

- Substituent Effects : The piperidin-4-yl group confers unique conformational and electronic properties, distinguishing it from piperazinyl or pyridinyl analogues in biological and materials applications.

- Activity vs. Structure: Minor structural changes (e.g., triazole vs. phenyl rings) drastically alter inhibitory potency, binding affinity, or photophysical behavior.

- Synthetic Challenges : Protective group strategies and functionalization steps (e.g., sulfonylation, Boc protection) are critical for accessing structurally complex boronic acids.

Q & A

Q. What protecting group strategies are optimal for the piperidine nitrogen?

- Methodological Answer :

- Boc Protection : Use di-tert-butyl dicarbonate; deprotect with TFA (monitor via LC-MS) .

- Benzyl Groups : Remove via hydrogenolysis (10% Pd/C, H2 atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.